

Demethoxyencecalinol: A Phytochemical Standard for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Demethoxyencecalinol	
Cat. No.:	B1596252	Get Quote

Introduction

Demethoxyencecalinol, a naturally occurring chromene derivative, has been identified as a significant bioactive compound in various plant species, including Ageratina pichinchensis and Helianthella uniflora.[1] As a member of the chromene class of compounds, it has garnered interest for its potential pharmacological activities, including antifungal properties. The accurate and reproducible quantification of **Demethoxyencecalinol** in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and further research into its therapeutic potential. This document provides detailed application notes and protocols for the use of **Demethoxyencecalinol** as a phytochemical standard in various analytical techniques.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **Demethoxyencecalinol** is essential for its proper handling, storage, and use as an analytical standard.

Property	Value	Reference
Chemical Name	1-(2,2-dimethylchromen-6- yl)ethanol	
Molecular Formula	C13H16O2	-
Molecular Weight	204.26 g/mol	-
Purity	>98%	-
Appearance	Powder	-
Solubility	Soluble in organic solvents such as methanol and ethanol.	[2]
Storage	Store in a sealed, cool, and dry condition. Stock solutions can be stored at -20°C for several months.	

Application Notes and Protocols High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with UV detection is a robust and widely used technique for the quantification of phytochemicals like **Demethoxyencecalinol**.

Protocol for Quantitative Analysis:

Instrumentation:

 HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

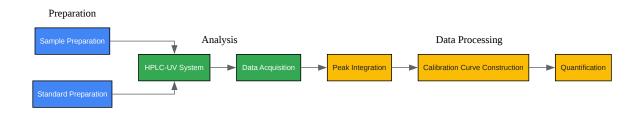
Chromatographic Conditions:

Parameter	Recommended Condition
Column	C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μm)
Mobile Phase	A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution	0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	272 nm[3]
Injection Volume	10 μL

Standard Preparation:

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Demethoxyencecalinol standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standards by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 to 100 μg/mL.

Sample Preparation (from Ageratina pichinchensis leaves):


- Extraction: Weigh 1 g of dried and powdered plant material and extract with 20 mL of methanol using sonication for 30 minutes.
- Filtration: Filter the extract through a 0.45 μm syringe filter before injection.

Method Validation Parameters:

Parameter	Acceptance Criteria	
Linearity (R²)	≥ 0.999	
Accuracy (% Recovery)	98.0% - 102.0%[4]	
Precision (%RSD)	≤ 2%[4]	
Limit of Detection (LOD)	Signal-to-noise ratio of 3:1	
Limit of Quantification (LOQ)	Signal-to-noise ratio of 10:1	

Experimental Workflow for HPLC Analysis:

Click to download full resolution via product page

Caption: Workflow for the quantitative analysis of **Demethoxyencecalinol** using HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like **Demethoxyencecalinol**.

Protocol for GC-MS Analysis:

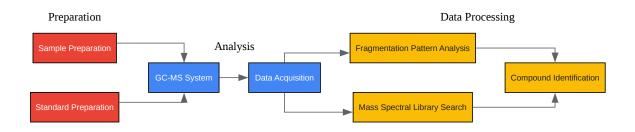
Instrumentation:

Gas chromatograph coupled with a mass spectrometer (GC-MS).

Chromatographic and Spectrometric Conditions:

Parameter	Recommended Condition
Column	HP-5MS capillary column (30 m x 0.25 mm, 0.25 μm) or equivalent
Injector Temperature	250°C
Oven Temperature Program	Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	m/z 40-500
Solvent Delay	5 minutes

Standard and Sample Preparation:


 Prepare standard and sample solutions in a similar manner to the HPLC protocol, using a volatile solvent like methanol or dichloromethane.

Expected Fragmentation Pattern:

The mass spectrum of **Demethoxyencecalinol** is expected to show a molecular ion peak [M]⁺ at m/z 204. Key fragment ions would arise from the cleavage of the side chain and the chromene ring. Common fragmentations for similar structures include the loss of a methyl group (-15 amu), a water molecule (-18 amu), and cleavage of the bond alpha to the hydroxyl group.

Experimental Workflow for GC-MS Analysis:

Click to download full resolution via product page

Caption: Workflow for the identification of **Demethoxyencecalinol** using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of phytochemical standards.

Protocol for ¹H and ¹³C NMR Analysis:

Instrumentation:

• NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

• Dissolve 5-10 mg of **Demethoxyencecalinol** standard in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

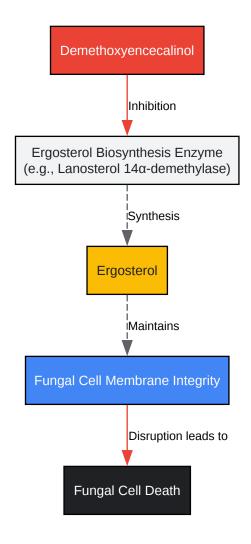
Acquisition Parameters (Typical for a 400 MHz spectrometer):

Parameter	¹H NMR	¹³ C NMR
Pulse Program	zg30	zgpg30
Number of Scans	16	1024
Relaxation Delay	1.0 s	2.0 s
Spectral Width	16 ppm	240 ppm

Expected Chemical Shifts:

- ¹H NMR: Signals corresponding to aromatic protons, the benzylic proton, the hydroxyl proton, the methyl protons of the ethanol side chain, and the gem-dimethyl protons of the chromene ring are expected.
- 13C NMR: Resonances for the aromatic carbons, the carbons of the chromene ring, and the carbons of the ethanol side chain. The chemical shifts will be influenced by the neighboring oxygen atoms and the aromatic system.[5]

Biological Activity and Signaling Pathways

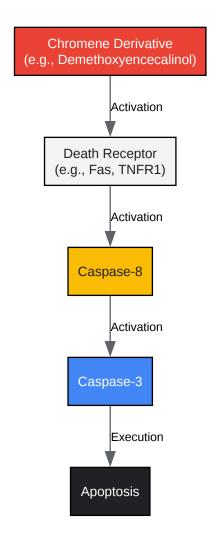

Demethoxyencecalinol belongs to the chromene class of compounds, which are known to exhibit a range of biological activities, including antifungal and anticancer effects.[2]

Antifungal Activity

The primary proposed mechanism of antifungal action for chromene derivatives is the inhibition of ergosterol biosynthesis.[6] Ergosterol is a crucial component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death.

Proposed Antifungal Signaling Pathway:

Click to download full resolution via product page


Caption: Proposed mechanism of antifungal action of **Demethoxyencecalinol**.

Potential Anticancer Activity

Some chromene derivatives have been shown to induce apoptosis in cancer cells. One of the potential mechanisms involves the activation of the extrinsic apoptotic pathway.

Potential Apoptosis Induction Pathway:

Click to download full resolution via product page

Caption: Potential extrinsic apoptosis pathway induced by chromene derivatives.

Conclusion

Demethoxyencecalinol serves as a valuable phytochemical standard for the accurate analysis of plant extracts and related products. The protocols outlined in this document provide a robust framework for its quantification and identification using HPLC-UV, GC-MS, and NMR. Further research into its biological activities and mechanisms of action will continue to enhance its importance in the fields of phytochemistry, pharmacology, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Phytochemical, Pharmacological, and Biotechnological Study of Ageratina pichinchensis: A Native Species of Mexico [mdpi.com]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0241069) [hmdb.ca]
- 3. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples PMC [pmc.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Demethoxyencecalinol: A Phytochemical Standard for Analytical Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1596252#demethoxyencecalinol-as-a-standard-for-phytochemical-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com